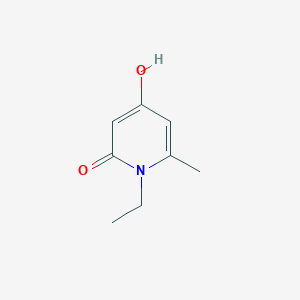

1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >23 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-6(2)4-7(10)5-8(9)11/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIBGHUPSHQDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=CC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715692 | |

| Record name | 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61296-13-7 | |

| Record name | 61296-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a heterocyclic compound belonging to the pyridinone class. This document delves into its chemical identity, physicochemical characteristics, and a plausible synthetic pathway. Furthermore, it explores the broader therapeutic landscape of hydroxypyridinones, highlighting their potential as privileged scaffolds in medicinal chemistry, particularly as metal chelators and antiviral agents. While specific pharmacological and toxicological data for the title compound are not extensively available in the public domain, this guide synthesizes information on structurally related compounds to offer insights into its potential biological activities and avenues for future research.

Introduction: The Pyridinone Scaffold in Medicinal Chemistry

Pyridin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and their capacity for N-alkylation, provide a versatile platform for the design of novel therapeutic agents. The hydroxypyridinone core, in particular, is recognized as a "privileged" chelating structure, capable of forming stable complexes with various metal ions. This property has been successfully exploited in the development of iron chelators for the treatment of iron overload disorders. Moreover, the pyridinone scaffold is a key component in a number of biologically active molecules, including antiviral agents that inhibit critical viral enzymes like reverse transcriptase. This guide focuses on a specific N-ethyl substituted hydroxypyridinone, this compound, to provide a detailed understanding of its fundamental characteristics.

Chemical Identity and Physicochemical Properties

This compound is a pyridinone derivative with the following identifiers:

-

IUPAC Name: 1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one

-

Molecular Formula: C₈H₁₁NO₂[2]

-

Molecular Weight: 153.18 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | N/A |

| XLogP3 | 0.5 | N/A |

| Water Solubility | >23 µg/mL | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

| Rotatable Bond Count | 1 | N/A |

Synthesis and Characterization

Synthesis of the Precursor: 4-hydroxy-6-methylpyridin-2(1H)-one

A well-documented synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one starts from ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[4] The process involves the hydrolysis and decarboxylation of the starting material.

Experimental Protocol (Hypothetical Adaptation):

-

Hydrolysis: To a solution of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol), is added an aqueous solution of a strong base (e.g., sodium hydroxide, 2.0 eq).

-

Reflux: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Acidification: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation: The resulting solid is collected by filtration, washed with cold water, and dried to afford 4-hydroxy-6-methylpyridin-2(1H)-one.

N-Alkylation to Yield this compound

The introduction of the ethyl group at the N1 position can be achieved through a standard N-alkylation reaction.

Experimental Protocol (Hypothetical):

-

Deprotonation: 4-hydroxy-6-methylpyridin-2(1H)-one (1.0 eq) is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile). A base (e.g., potassium carbonate or sodium hydride, 1.1 eq) is added to deprotonate the nitrogen atom.

-

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would likely show a triplet and a quartet corresponding to the ethyl group protons. Signals for the methyl group protons and the two protons on the pyridinone ring would also be present. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.

-

¹³C NMR: The spectrum would display eight distinct carbon signals, including those for the ethyl group, the methyl group, the carbonyl carbon, and the carbons of the pyridinone ring.

-

FT-IR: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, the C=O stretch of the pyridone ring, and C=C stretches of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (153.18 g/mol ).

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound can be inferred from the well-established biological activities of the broader hydroxypyridinone class of compounds.

Metal Chelation Therapy

Hydroxypyridinones are renowned for their ability to chelate metal ions, particularly iron (Fe³⁺).[5][6] This property is crucial for the treatment of iron overload conditions, such as thalassemia. The bidentate nature of the hydroxypyridinone core allows for the formation of stable octahedral complexes with iron. The N-substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the chelator, including its oral bioavailability and tissue distribution. N-alkylation, as in the case of the title compound, can modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and access intracellular iron pools.

Diagram 2: Chelation Mechanism

Caption: Formation of a stable iron-hydroxypyridinone complex.

Antiviral Activity

Pyridin-2(1H)-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus (HIV).[4] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents viral replication. The substituents on the pyridinone ring play a crucial role in the binding affinity and antiviral potency. The presence of an N-alkyl group can influence the interaction with the hydrophobic pocket of the enzyme. Therefore, this compound could potentially exhibit anti-HIV activity, warranting further investigation.

Toxicology and Safety Profile (Inferred)

A comprehensive toxicological profile for this compound is not publicly available. However, the safety of hydroxypyridinone-based drugs is a critical aspect of their development. For instance, Deferiprone, a commercially available iron chelator, has a well-characterized safety profile that includes potential side effects such as agranulocytosis and gastrointestinal disturbances. Any future development of the title compound would necessitate a thorough evaluation of its acute and chronic toxicity, genotoxicity, and carcinogenicity through a standard battery of in vitro and in vivo studies.

Future Directions and Conclusion

This compound is a promising, yet underexplored, member of the hydroxypyridinone family. While its fundamental chemical and physical properties can be reasonably predicted, a significant knowledge gap exists regarding its specific synthesis, comprehensive characterization, and biological activity.

Key areas for future research include:

-

Development and optimization of a robust synthetic protocol.

-

Complete spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and MS) to confirm its structure.

-

In vitro evaluation of its metal-chelating properties, particularly for iron and other biologically relevant metals.

-

Screening for antiviral activity, with a focus on HIV reverse transcriptase inhibition.

-

Comprehensive in vitro and in vivo toxicological assessment to establish a preliminary safety profile.

References

- Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry.

-

4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs.

- Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Upd

- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry.

-

This compound. Ivy Fine Chemicals. [Link]

- Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules.

- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.

- 1-ethyl-4-hydroxy-6-methyl-3-phenyl-pyridin-2-one (C14H15NO2). PubChemLite.

- 4-Hydroxy-6-methylpyridin-2(1H)-one.

- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ

- 4-Hydroxy-6-methylpyridin-2(1H)-one. Synthonix.

- Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society.

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules.

- Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research.

Sources

- 1. This compound | 61296-13-7 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. ivychem.com [ivychem.com]

- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 61296-13-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridin-2(1H)-one moiety is a cornerstone in the design of contemporary therapeutics. Its unique electronic and structural features allow it to serve as a versatile scaffold, capable of engaging with a diverse range of biological targets. This guide focuses on a specific, yet important, derivative: 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. While this compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, a thorough understanding of its properties and potential is crucial for its effective utilization in research and development. This document provides a comprehensive overview of its synthesis, potential mechanisms of action based on its structural class, and its applications in the broader context of drug discovery, with a particular focus on antiviral agents.

Physicochemical Properties and Structural Elucidation

This compound is a solid organic compound with the chemical formula C8H11NO2.[1] A clear understanding of its physical and chemical characteristics is fundamental for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 61296-13-7 | [2] |

| Molecular Formula | C8H11NO2 | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. | Inferred from related compounds |

Structural Analysis

The structure of this compound is characterized by a central pyridinone ring with key functional groups that dictate its reactivity and potential biological activity.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages: the formation of the pyridinone ring, followed by N-alkylation.

Sources

An In-depth Technical Guide to the Tautomerism and Stability of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's tautomeric landscape is critical, as different tautomers can exhibit distinct physicochemical properties, biological activities, and receptor binding affinities. This document synthesizes foundational principles of pyridinone chemistry with proven analytical methodologies to offer a robust framework for investigating this specific molecule.

Introduction: The Significance of Tautomerism in Pyridinone Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a pivotal concept in the study of heterocyclic compounds. Pyridin-2(1H)-ones and pyridin-4(1H)-ones are classic examples where prototropic tautomerism plays a defining role in their chemical behavior. The equilibrium between the lactam (keto) and lactim (enol) forms can be influenced by a multitude of factors, including the phase (solid, liquid, gas), solvent polarity, pH, and the electronic nature of substituents on the pyridine ring.[1][2][3][4] For this compound, the presence of both a 2-pyridone and a 4-hydroxy moiety introduces multiple possibilities for tautomeric interconversion, making its study particularly compelling.

Delineating the Tautomeric Landscape

This compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the interconversion between the 4-hydroxy-2-pyridone form and the 2-hydroxy-4-pyridone form, as well as a potential zwitterionic species.

-

Tautomer A: this compound. This is the primary keto-enol form, featuring a pyridin-2-one ring and a hydroxyl group at the 4-position.

-

Tautomer B: 1-ethyl-2-hydroxy-6-methylpyridin-4(1H)-one. This tautomer presents a pyridin-4-one structure with a hydroxyl group at the 2-position.

-

Tautomer C: 1-ethyl-4,6-dihydroxypyridinium (aromatic enol-enol). This fully aromatic tautomer is less likely to be significantly populated under neutral conditions due to charge separation but can be relevant in certain environments.

-

Zwitterionic Forms: Intramolecular proton transfer can also lead to zwitterionic species, which may be stabilized in highly polar, protic solvents.

The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvation energies.

Caption: Tautomeric equilibria of this compound.

Factors Governing Tautomeric Stability

The predominance of a particular tautomer is not an intrinsic property but is highly dependent on its environment. Understanding these influences is key to predicting and controlling the molecule's behavior.

Solvent Effects

Solvent polarity is a primary determinant of tautomeric equilibrium in pyridinones.

-

Polar Solvents (e.g., water, methanol): These solvents are adept at solvating polar functional groups through hydrogen bonding and dipole-dipole interactions. The pyridone (keto) forms, with their greater dipole moments, are generally more stabilized in polar solvents.[1][4] Water, in particular, can form hydrogen bond bridges that facilitate proton transfer and stabilize the more polar tautomer.

-

Nonpolar Solvents (e.g., cyclohexane, dioxane): In nonpolar environments, the less polar hydroxypyridine (enol) forms are often favored.[1] In the gas phase, where intermolecular interactions are minimized, the enol tautomer is frequently the more stable species.[5]

Solid-State Effects

In the crystalline state, packing forces and intermolecular hydrogen bonding networks dictate the preferred tautomeric form. X-ray crystallography of the parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, reveals that it exists exclusively in the pyridone form in the solid state, stabilized by a network of N-H···O and O-H···O hydrogen bonds.[6][7] It is highly probable that this compound will also adopt the pyridone (Tautomer A) conformation in its crystalline form.

pH and Ionization

The protonation state of the molecule can dramatically shift the equilibrium. In acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom can occur, favoring the formation of pyridinium species. The crystal structure of a related compound, 1-ethyl-4-hydroxy-2,6-dimethylpyridinium bromide, demonstrates the presence of the 4-hydroxypyridinium cation, indicating that under acidic (or in this case, salt) conditions, the enol-like form can be locked in place. In basic media, deprotonation will lead to anionic species, which will have their own delocalized electronic structures.

Caption: Key factors influencing the tautomeric equilibrium.

Experimental Protocols for Tautomer Analysis

A multi-pronged analytical approach is necessary to fully characterize the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[8][9]

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Data Acquisition: Record high-resolution ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

Signal Assignment: Assign distinct signals to each tautomer. Key diagnostic regions include:

-

Vinyl Protons: The chemical shifts of the protons on the pyridine ring will differ significantly between tautomers due to changes in aromaticity and electron density.

-

N-H and O-H Protons: These signals can be broad and may exchange with residual water in the solvent. Their presence or absence can be indicative of the dominant form.

-

N-ethyl and C-methyl Protons: These signals will also experience slight shifts in their chemical environment depending on the tautomeric form.

-

-

Quantification: Integrate the well-resolved, non-exchangeable proton signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[9]

-

Equilibrium Constant (Kt) = [Tautomer B] / [Tautomer A]

-

UV-Visible (UV-Vis) Spectroscopy

Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra. This technique is particularly useful for studying shifts in equilibrium as a function of solvent or pH.[10][11][12]

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a variety of solvents spanning a wide range of polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the λmax for the absorption bands in each solvent.

-

The keto and enol forms of pyridinones typically have distinct absorption maxima.[13][14] For instance, the pyridone (keto) form often absorbs at a longer wavelength than the corresponding hydroxypyridine (enol) form.

-

By observing the appearance, disappearance, or shift in intensity of these bands with changing solvent polarity, the direction of the equilibrium shift can be determined.[10][12]

-

With the aid of computational chemistry to predict the spectra of the pure tautomers, deconvolution of the experimental spectra can allow for quantitative determination of the equilibrium constant.[12]

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol for Crystal Growth and Analysis:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., methanol/diethyl ether).[6]

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise locations of all atoms, including the hydrogen atoms on the nitrogen and oxygen atoms, which will definitively identify the tautomer.

Computational Chemistry: A Predictive and Supportive Tool

In the absence of direct experimental data for the target molecule, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of the tautomers.

Computational Workflow:

-

Structure Optimization: Build the 3D structures of all plausible tautomers (A, B, C, etc.).

-

Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, can provide reliable energetic predictions.[5]

-

Stability Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under the specified conditions. The equilibrium constant can be calculated using the equation: ΔG = -RT ln(Kt).

Predicted Stability Data (Hypothetical, based on related compounds):

| Tautomer | ΔG (Gas Phase, kcal/mol) | ΔG (Water, kcal/mol) | Predicted % in Water |

| A (4-OH-2-one) | 0.00 (Reference) | 0.00 (Reference) | >95% |

| B (2-OH-4-one) | +2.5 | +4.0 | <5% |

| C (Di-hydroxy) | +12.0 | +10.5 | <0.1% |

Note: These values are illustrative and based on trends observed for 2- and 4-pyridone systems. Actual values require specific calculations for this compound.

Conclusion and Outlook

The tautomeric behavior of this compound is governed by a sophisticated interplay of structural and environmental factors. Based on extensive data from analogous pyridinone systems, it is predicted that:

-

In the solid state , the This compound (Tautomer A) will be the overwhelmingly dominant, if not exclusive, form.

-

In polar solvents , the equilibrium will also strongly favor Tautomer A .

-

In nonpolar solvents and the gas phase , the proportion of the 1-ethyl-2-hydroxy-6-methylpyridin-4(1H)-one (Tautomer B) is expected to increase, although Tautomer A will likely remain the major species due to the inherent stability of the 2-pyridone ring system.

A rigorous investigation employing the spectroscopic and computational protocols detailed in this guide is essential to precisely quantify the tautomeric equilibrium and to fully harness the chemical potential of this versatile molecule in drug design and materials science applications.

References

-

Sultan Qaboos University House of Expertise. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. RSC Publishing. Available from: [Link]

-

RSC Publishing. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Available from: [Link]

- Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society, 114(5), 1645–1652.

-

Semantic Scholar. Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Available from: [Link]

-

Encyclopedia.pub. Tautomerism Detected by NMR. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

- Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available from: [Link]

-

Ivy Fine Chemicals. This compound. Available from: [Link]

- Hussain, A., Sadiq, M., Ahmad, S., Ali, S., & Tahir, M. N. (2017). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one.

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Available from: [Link]

- Vaz da Cruz, V., Büchner, R., Fondell, M., Pietzsch, A., Eckert, S., & Föhlisch, A. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2459–2466.

-

Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Available from: [Link]

-

ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. Available from: [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available from: [Link]

-

UTHSCSA. Stepbystep procedure for NMR data acquisition. Available from: [Link]

-

ResearchGate. Scheme 1 Tautomerization between pyridones and hydroxypyridines. Available from: [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link]

-

ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Available from: [Link]

- Seethalakshmi, T., Manivannan, S., Lynch, D. E., Dhanuskodi, S., & Kaliannan, P. (2007). 1-Ethyl-4-hydroxy-2,6-dimethylpyridinium bromide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o599–o601.

-

ResearchGate. 4-Hydroxy-6-methylpyridin-2(1H)-one. Available from: [Link]

- Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(25), 4892–4897.

- Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179.

-

ResearchGate. Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one. Available from: [Link]

- van der Westhuizen, C. F., Dillen, J. L. M., & Venter, G. A. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6006.

-

ResearchGate. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Available from: [Link]

Sources

- 1. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. cris.unibo.it [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. dial.uclouvain.be [dial.uclouvain.be]

- 13. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

"1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Introduction

This compound is a substituted pyridinone, a class of heterocyclic compounds investigated for a range of biological activities. Pyridin-2(1H)-one derivatives, for instance, have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase[1][2]. Accurate structural characterization is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for elucidating and confirming the molecular structure of synthesized compounds.

This guide provides a comprehensive overview of the principles, experimental methodologies, and interpretation of MS, IR, and NMR data for this compound. It is designed for researchers and scientists in organic chemistry and drug development, offering insights into the causality behind experimental choices and a systematic workflow for structural confirmation.

Molecular Structure Overview

Before delving into the spectral data, it is crucial to understand the key structural features of this compound.

-

Formula: C₈H₁₁NO₂

-

Molecular Weight: 153.18 g/mol

-

Key Functional Groups:

-

A cyclic amide (lactam) within the pyridinone ring.

-

A hydroxyl (-OH) group, which can exhibit keto-enol tautomerism.

-

An N-ethyl group.

-

A C-methyl group.

-

Alkene C=C bonds within the ring.

-

These features will give rise to characteristic signals in each spectroscopic analysis, allowing for a detailed structural confirmation.

Mass Spectrometry (MS)

Principle & Application Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides the exact molecular weight of the compound, a critical piece of data for confirming its identity. Electrospray Ionization (ESI) is a "soft" ionization technique particularly well-suited for polar molecules, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight readily identifiable.[4][5][6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of less than 1 mM.[5]

-

Instrument Setup:

-

The instrument is typically a Liquid Chromatography (LC) system coupled to a mass spectrometer (LC-MS).

-

Set the ESI source to positive ion mode to detect the [M+H]⁺ ion.

-

-

Injection and Ionization:

-

Ion Transfer and Detection: As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer, which separates them based on their m/z ratio, and finally detected.[3]

Data Interpretation

For this compound (Molecular Formula: C₈H₁₁NO₂, Exact Mass: 153.079 Da):

-

Molecular Ion Peak: The primary peak expected in the ESI-MS spectrum (positive mode) would be the protonated molecule, [M+H]⁺.

-

Expected m/z: 153.079 + 1.007 (mass of H⁺) = 154.086

Further fragmentation (if induced) could lead to the loss of the ethyl group (loss of 28 Da) or other characteristic fragments, which can be analyzed using tandem mass spectrometry (MS/MS) for more detailed structural information.[3]

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₂NO₂]⁺ | 154.086 |

| [M+Na]⁺ | [C₈H₁₁NO₂Na]⁺ | 176.068 |

Table 1: Predicted key ions for this compound in ESI-MS.

Infrared (IR) Spectroscopy

Principle & Application Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending).[7] Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds and functional groups present in a molecule.[8]

Experimental Protocol: Thin Solid Film Method

This method is ideal for solid samples and avoids interference from mulling agents.[9]

-

Sample Preparation:

-

Film Casting:

-

Data Acquisition:

-

First, run a background scan with an empty instrument to subtract the spectral contributions of atmospheric CO₂ and water.[10]

-

Place the salt plate with the sample film into the spectrometer's sample holder.[9]

-

Collect the sample spectrum.[10] The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Interpretation

Based on the structure of this compound, the following characteristic absorption bands are expected. Data from the parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, which shows key peaks at 3296, 3094, and 1640 cm⁻¹, serves as a valuable reference.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

| ~3300-3100 | O-H Stretch | Hydroxyl (-OH) | Broad peak due to hydrogen bonding. Expected based on the parent compound's peak at 3296 cm⁻¹.[1] |

| ~3050-3000 | C-H Stretch | sp² C-H (alkene) | Characteristic of the C-H bonds on the pyridinone ring. |

| ~2980-2850 | C-H Stretch | sp³ C-H (alkane) | From the ethyl and methyl groups. |

| ~1650-1630 | C=O Stretch | Amide (Lactam) | Strong absorption. The parent compound shows a strong peak at 1640 cm⁻¹.[1] |

| ~1620-1580 | C=C Stretch | Alkene | From the pyridinone ring. |

Table 2: Predicted characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule.[11] It is based on the absorption of radiofrequency energy by atomic nuclei placed in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique spectrum. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.[12]

Experimental Protocol: 1D NMR (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). Deuterated solvents are used to avoid large interfering signals from the solvent protons.[13]

-

Filter the solution into a clean NMR tube.

-

-

Instrument Setup & Referencing:

-

Place the NMR tube in the spectrometer's probe.

-

The instrument is "locked" onto the deuterium signal of the solvent.

-

Chemical shifts are typically referenced to an internal standard, Tetramethylsilane (TMS), which is defined as 0 ppm. Modern instruments can reference the spectrum to the residual solvent signal.[11][13]

-

-

Data Acquisition:

-

The instrument acquires the Free Induction Decay (FID) signal after applying a radiofrequency pulse.

-

A Fourier Transform (FT) is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which is plotted in parts per million (ppm).

-

¹H NMR Data Interpretation

We can predict the ¹H NMR spectrum by analyzing the different proton environments in the molecule. The parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, shows signals at δ 5.59 (s, H-3), 5.34 (s, H-5), and 2.07 (s, 3H, CH₃).[1] The N-ethyl group will introduce new signals.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.8-6.0 | Singlet (s) | 1H | Ring H (C5-H) | Olefinic proton on the ring, similar to the parent compound's signal at 5.34 ppm.[1] |

| ~5.5-5.7 | Singlet (s) | 1H | Ring H (C3-H) | Olefinic proton adjacent to the carbonyl, similar to the parent compound's signal at 5.59 ppm.[1] |

| ~3.9-4.1 | Quartet (q) | 2H | N-CH₂-CH₃ | Methylene protons adjacent to a nitrogen atom and coupled to the methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |

| ~2.1-2.3 | Singlet (s) | 3H | Ring-CH₃ | Methyl group attached to the pyridinone ring, similar to the parent compound's signal at 2.07 ppm.[1] |

| ~1.2-1.4 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

| ~10-12 | Broad Singlet | 1H | O-H | The hydroxyl proton signal is often broad and its chemical shift is variable. It may exchange with D₂O. |

Table 3: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The parent compound shows signals at δ 167.6 (C=O), 164.8, 145.9, 98.2, 95.7 (ring carbons), and 18.5 (CH₃).[1]

| Predicted δ (ppm) | Assignment | Rationale |

| ~165-168 | C2 (C=O) | Carbonyl carbon of the lactam, highly deshielded. Similar to parent at 167.6 ppm.[1] |

| ~162-165 | C4 (C-OH) | Carbon bearing the hydroxyl group, deshielded. Similar to parent at 164.8 ppm.[1] |

| ~145-148 | C6 (C-CH₃) | Ring carbon attached to the methyl group. Similar to parent at 145.9 ppm.[1] |

| ~98-100 | C3 | Ring carbon adjacent to the carbonyl. Similar to parent at 98.2 ppm.[1] |

| ~95-97 | C5 | Ring carbon. Similar to parent at 95.7 ppm.[1] |

| ~40-45 | N-CH₂ | Methylene carbon attached to nitrogen. |

| ~18-20 | Ring-CH₃ | Methyl carbon attached to the ring. Similar to parent at 18.5 ppm.[1] |

| ~13-15 | N-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

Table 4: Predicted ¹³C NMR spectral data for this compound.

Integrated Spectral Analysis Workflow

Confirming a chemical structure is a process of synthesizing data from multiple techniques. No single method provides all the necessary information, but together they offer a self-validating system for unambiguous structure elucidation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

A Guide to the Crystal Structure Analysis of Hydroxypyridinone Derivatives: A Case Study of 4-hydroxy-6-methylpyridin-2(1H)-one

This technical guide provides a comprehensive walkthrough of the methodologies involved in the determination and analysis of the crystal structure of hydroxypyridinone derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. While the specific focus of this guide is a detailed case study of 4-hydroxy-6-methylpyridin-2(1H)-one, the principles and protocols described herein are directly applicable to its N-alkylated analogues, including 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one.

Introduction: The Significance of Hydroxypyridinones

Hydroxypyridinones (HPs) are a class of N-heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their remarkable metal-chelating properties.[1] The presence of both a carbonyl and a hydroxyl group within their scaffold allows for effective binding to metal ions, which is a crucial mechanism in various biological processes.[2] This has led to the exploration of HP derivatives in a wide array of therapeutic applications, including the treatment of iron overload, neurodegenerative diseases, and as inhibitors of metalloenzymes.[1][3] A precise understanding of the three-dimensional structure of these molecules is paramount for rational drug design, as it elucidates the intermolecular interactions that govern their crystal packing and, by extension, their physicochemical properties.

This guide will detail the journey from synthesis and crystallization to the final analysis of the crystal structure, providing both the "how" and the "why" behind each step.

Experimental Workflow: From Synthesis to Single Crystal

The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of the Parent Compound

The synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one serves as a foundational procedure. It is typically achieved through the hydrolysis of a suitable precursor, such as ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[3]

Protocol for the Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:

-

Reaction Setup: In a 500 ml round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 350 ml of 1 N hydrochloric acid.[3]

-

Reflux: Stir the mixture at reflux for 72 hours.[3] The prolonged heating in an acidic medium facilitates the hydrolysis and decarboxylation of the starting material.

-

Precipitation and Isolation: Upon cooling, 4-hydroxy-6-methylpyridin-2(1H)-one precipitates as a white solid.[3]

-

Filtration and Drying: Collect the solid by filtration, wash with a small amount of cold water, and dry to yield the final product. A typical yield for this reaction is approximately 6.2 g (99%).[3]

For the synthesis of N-alkylated derivatives like this compound, a subsequent alkylation step would be necessary, typically involving the reaction of the parent pyridinone with an appropriate alkyl halide (e.g., ethyl iodide) in the presence of a base.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[4] The goal is to obtain crystals that are transparent, free of cracks, and typically between 0.1 and 0.4 mm in at least two dimensions.[5]

Protocol for Crystallization:

-

Solvent Selection: Dissolve 100 mg of 4-hydroxy-6-methylpyridin-2(1H)-one in 10 ml of a methanol-diethyl ether (1:1, v/v) mixture in a glass vial.[3] The choice of a solvent system is critical; a good solvent will dissolve the compound when warm, and a poor solvent will induce crystallization upon cooling or slow evaporation.

-

Slow Evaporation: Allow the solution to stand undisturbed at room temperature for several days (e.g., 7 days).[3] Covering the vial with parafilm and piercing a few small holes can slow down the evaporation rate, which often leads to the formation of larger and more well-defined crystals.[4]

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully filtered and separated from the mother liquor.[3]

Single-Crystal X-ray Diffraction: Data Acquisition

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6]

Protocol for Data Collection:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection Instrument: Data is collected on a diffractometer, such as a Bruker P4, equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]

-

Unit Cell Determination: An initial set of diffraction images is collected to determine the crystal's unit cell parameters and orientation matrix.[7]

-

Full Data Collection: A complete dataset is then collected by rotating the crystal and recording the diffraction pattern at various orientations.[8] This process aims to measure the intensities of a large number of unique reflections.

Structure Solution and Refinement

Once the diffraction data has been collected, the next step is to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the measured diffraction intensities only provide the amplitudes of the structure factors, not their phases.[9] Several methods can be used to overcome this, with direct methods being common for small molecules.[9]

Structure Refinement

Structure refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[10] The most widely used program for small-molecule crystal structure refinement is SHELXL.[2]

Protocol for Structure Refinement using SHELXL:

-

Initial Model: The output from the structure solution program provides an initial atomic model.

-

Least-Squares Refinement: The refinement process typically uses a least-squares method to minimize the difference between the observed and calculated structure factor amplitudes.[9][11] This involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancies.

-

Difference Fourier Maps: After each round of refinement, a difference electron density map is calculated.[12] Peaks in this map indicate the positions of missing atoms, while negative troughs can suggest an incorrect atom type.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[3][13]

-

Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are often refined, which model the atomic vibrations as ellipsoids.

-

Convergence: The refinement is considered complete when the shifts in the refined parameters are negligible, and the difference electron density map is essentially flat.

Analysis of the Crystal Structure of 4-hydroxy-6-methylpyridin-2(1H)-one

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Crystallographic Data

The crystallographic data for 4-hydroxy-6-methylpyridin-2(1H)-one is summarized in the table below.[3]

| Parameter | Value |

| Chemical Formula | C₆H₇NO₂ |

| Formula Weight | 125.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7082 (5) |

| b (Å) | 12.2988 (8) |

| c (Å) | 10.0418 (7) |

| β (°) | 91.303 (7) |

| Volume (ų) | 581.32 (8) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | 0.050 |

| wR(F²) | 0.160 |

Molecular Geometry and Intermolecular Interactions

In the crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one, the molecules are linked by intermolecular hydrogen bonds.[3] Specifically, N—H···O and O—H···O hydrogen bonds create a zigzag array of molecules, which in turn form a layered structure.[3]

Hydrogen Bond Geometry: [3]

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···O1ⁱ | 0.86 | 1.98 | 2.835 (2) | 175 |

| O2—H2B···O1ⁱⁱ | 0.82 | 1.79 | 2.609 (2) | 180 |

Symmetry codes: (i) –x + 2, –y + 2, - z + 1; (ii) x – 1/2, - y + 3/2, z – 1/2

Hirshfeld Surface Analysis

To further visualize and quantify the intermolecular interactions, Hirshfeld surface analysis can be employed.[9] This method partitions the crystal space into regions where the electron density of a molecule dominates that of its neighbors.[10] The resulting surface can be mapped with various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.[12] This analysis provides a powerful tool for understanding the packing forces within the crystal.

Data Deposition and Validation

Upon completion of the structure determination and refinement, it is standard practice to deposit the crystallographic data in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[1]

Procedure for Data Deposition:

-

Prepare a CIF file: The final output of the refinement process is a Crystallographic Information File (CIF), which contains all the relevant information about the crystal structure determination.

-

Validation: Before deposition, the CIF file should be validated using a tool like checkCIF to ensure its integrity and consistency.[14]

-

Submission: The CIF file is then submitted to the CCDC via their online deposition service.[6][15] The CCDC will assign a unique deposition number to the structure, which should be included in any related publications.

Conclusion

The crystal structure analysis of 4-hydroxy-6-methylpyridin-2(1H)-one provides a clear and detailed blueprint of its solid-state conformation and intermolecular interactions. This guide has outlined the essential steps from synthesis to final structural analysis, offering a robust framework that can be applied to other hydroxypyridinone derivatives. The insights gained from such studies are invaluable for the continued development of this important class of therapeutic agents, enabling a more targeted and effective approach to drug design.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. (2017). PubMed.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

- Martínez-Martínez, F. J., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.

- Refinement of crystal structures. (n.d.). Oxford Academic.

- Watkin, D. J. (2008).

- An overview of hydroxypyranone and hydroxypyridinone as privileged scaffolds for novel drug discovery. (2021). ResearchGate.

- Structure Refinement. (n.d.). The University of Oklahoma.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.

-

Deposit a Structure. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

- Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. (2017). Current Medicinal Chemistry, 24(27), 2951-2969.

- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2021). RSC Medicinal Chemistry.

- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2015).

-

How to deposit a structure in the CSD. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

SHELXL - An Easy Structure. (n.d.). Sucrose. Retrieved from [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sssc.usask.ca [sssc.usask.ca]

- 6. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 10. crystalexplorer.net [crystalexplorer.net]

- 11. An Easy Structure - Sucrose [xray.uky.edu]

- 12. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

An In-Depth Technical Guide to the Solubility Profile of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

This guide provides a comprehensive technical overview of the solubility profile of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a pyridinone derivative of interest to researchers, scientists, and drug development professionals. The document outlines the theoretical and practical considerations for determining and understanding its solubility, a critical parameter in preclinical development and formulation design.

Introduction to this compound

This compound belongs to the pyridin-2(1H)-one class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1][2] The physicochemical properties of such compounds, particularly solubility, are paramount to their therapeutic potential, influencing everything from bioavailability to formulation strategies.

Chemical Structure and Basic Properties:

-

Molecular Formula: C₈H₁₁NO₂[3]

-

CAS Number: 61296-13-7[3]

-

Predicted Lipophilicity (XLogP3): 0.5[3]

-

Water Solubility (experimental): >23 µg/mL[3]

The limited available data underscores the necessity for a thorough and systematic evaluation of its solubility in a variety of relevant media.

Theoretical Framework: Understanding the Solubility of a Pyridinone Derivative

The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent. A key feature of the pyridin-2(1H)-one ring is its capacity for tautomerism.

Tautomerism: The Lactam-Lactim Equilibrium

Pyridin-2(1H)-ones exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The prevalence of each tautomer is significantly influenced by the polarity of the solvent. In polar, protic solvents like water, the lactam form is generally favored, while non-polar, aprotic solvents can shift the equilibrium towards the lactim form. This dynamic equilibrium has a direct impact on the molecule's hydrogen bonding capabilities and, consequently, its solubility.

Caption: Tautomeric equilibrium of this compound.

Influence of pH on Solubility

The presence of the hydroxyl group and the nitrogen atom within the pyridinone ring suggests that the solubility of this compound will be pH-dependent. The hydroxyl group can be deprotonated at higher pH values, forming a more soluble phenolate-like anion. Conversely, the nitrogen atom can be protonated at lower pH values, also leading to increased solubility. To fully characterize the pH-solubility profile, the determination of the compound's pKa value(s) is essential.

Methodologies for Solubility Determination

A multi-faceted approach is recommended to build a comprehensive solubility profile. This involves both thermodynamic and kinetic solubility assessments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration represents the thermodynamic solubility in the respective solvent at the specified temperature.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a supersaturated solution. While not a true equilibrium measurement, it provides a rapid indication of a compound's dissolution behavior.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Addition: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).

-

Precipitation Monitoring: Monitor the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Quantification (Optional): Alternatively, after a set incubation time, the solution can be filtered, and the concentration of the remaining dissolved compound can be quantified by HPLC-UV.

Analytical Techniques for Quantification

A validated and sensitive analytical method is crucial for accurate solubility determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for its specificity and sensitivity.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound.

-

Calibration: A standard curve of known concentrations of the compound must be prepared to quantify the solubility samples.

UV-Vis Spectrophotometry

For a less complex matrix, direct UV-Vis spectrophotometry can be a simpler and faster alternative. However, it is less specific than HPLC and may be prone to interference from other components in the solution. A calibration curve is also required for this method.

Factors Influencing the Solubility Profile

pH-Dependent Solubility Profile

To construct a pH-solubility profile, the thermodynamic solubility should be determined in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Protocol for pH-Dependent Solubility:

-

Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8 and 7.4).

-

Perform the shake-flask method as described in section 3.1 for each buffer.

-

Plot the measured solubility as a function of pH.

The resulting profile will reveal the pH at which the compound has its minimum and maximum aqueous solubility.

pKa Determination

The pKa of the ionizable groups in this compound can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. This information is critical for interpreting the pH-solubility profile.

Temperature-Dependent Solubility

The effect of temperature on solubility can be investigated by performing the shake-flask method at different temperatures (e.g., 4 °C, 25 °C, and 37 °C). For most solids, solubility increases with temperature, but this is not always the case.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Predicted and Experimental Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| CAS Number | 61296-13-7 | [3] |

| Predicted XLogP3 | 0.5 | [3] |

| Experimental Water Solubility | >23 µg/mL | [3] |

| Predicted pKa (acidic) | To be determined | |

| Predicted pKa (basic) | To be determined |

Table 2: Thermodynamic Solubility in Various Solvents at 25 °C

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| Water (pH 7.0) | To be determined | To be determined |

| PBS (pH 7.4) | To be determined | To be determined |

| 0.1 M HCl (pH 1.2) | To be determined | To be determined |

| Acetate Buffer (pH 4.5) | To be determined | To be determined |

| Phosphate Buffer (pH 6.8) | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Methanol | To be determined | To be determined |

| DMSO | To be determined | To be determined |

| Acetonitrile | To be determined | To be determined |

| Methanol:Diethylether (1:1) | Likely soluble for crystallization | [4] |

Table 3: pH-Dependent Aqueous Solubility Profile at 37 °C

| pH | Solubility (µg/mL) | Solubility (mM) |

| 1.2 | To be determined | To be determined |

| 2.0 | To be determined | To be determined |

| 3.0 | To be determined | To be determined |

| 4.0 | To be determined | To be determined |

| 5.0 | To be determined | To be determined |

| 6.0 | To be determined | To be determined |

| 7.0 | To be determined | To be determined |

| 7.4 | To be determined | To be determined |

Conclusion

This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. By systematically applying the described methodologies, researchers can generate the critical data needed to advance the development of this promising compound. A thorough understanding of its solubility in various aqueous and organic media, as well as the influence of pH and temperature, is fundamental for successful formulation design and for ensuring its potential as a therapeutic agent.

References

-

4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 9):o1534. Available from: [Link]

-

Zhang Y, Pike A. Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. 2021;38:127849. Available from: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. 2022;27(6):1998. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful therapeutic innovation. These characteristics govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the essential physicochemical characteristics of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS No: 61296-13-7; Formula: C8H11NO2).[1][2][3]

While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from the closely related analog, 4-hydroxy-6-methylpyridin-2(1H)-one , to provide context and expected analytical outcomes.[4][5] The primary focus will be on the robust methodologies and validated protocols essential for the comprehensive characterization of this class of compounds, ensuring scientific integrity and fostering a deeper understanding of their behavior.

Molecular Structure and Identity

A foundational aspect of any physicochemical analysis is the unambiguous confirmation of the molecular structure.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Core Identification and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 61296-13-7 | [1] |

| Molecular Formula | C8H11NO2 | [1] |

| Molecular Weight | 153.18 g/mol | |

| XLogP3 | 0.5 | [6] |

| Water Solubility | >23 µg/mL |

Spectroscopic and Physicochemical Characterization

A suite of analytical techniques is employed to elucidate and confirm the structure and properties of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Signals for this compound:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet for the methyl protons at the 6-position.

-

Singlets for the vinylic protons on the pyridinone ring.

-

A broad singlet for the hydroxyl proton.

Expected 13C NMR Signals:

-

Signals for the two carbons of the ethyl group.

-

A signal for the methyl carbon at the 6-position.

-

Signals for the carbons of the pyridinone ring, including the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds. The IR spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one shows absorptions at 3296, 3094, 2891, and 1640 cm⁻¹, corresponding to N-H/O-H, C-H, and C=O stretching vibrations, respectively.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, the molecular ion peak [M]+ would be expected at m/z 153. The fragmentation pattern would provide additional structural information. The mass spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one shows a molecular ion peak at m/z 125.[4][5]

Thermal Analysis

Melting Point

The melting point is a crucial physical property that indicates the purity of a crystalline solid.

Reference Melting Point:

-

4-hydroxy-6-methylpyridin-2(1H)-one: 273–275 °C[4]

Experimental Protocol for Melting Point Determination:

This protocol follows the general principles outlined in established pharmacopeial methods.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has melted (completion of melting).

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which in turn influences its solubility, absorption, and distribution.

Experimental Protocol for pKa Determination by Potentiometric Titration:

This method is a highly accurate and widely used technique for pKa determination.

Apparatus and Reagents:

-

Calibrated pH meter with a combination pH electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Potassium chloride (for maintaining constant ionic strength)

-

High-purity water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The final concentration should be in the range of 1-10 mM.

-

Ionic Strength Adjustment: Add a concentrated solution of potassium chloride to the sample solution to maintain a constant ionic strength throughout the titration.

-

Titration:

-

Immerse the calibrated pH electrode and the titrant delivery tube into the sample solution.

-

Stir the solution gently.

-

Titrate the sample with the standardized acid or base, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For polyprotic compounds, multiple inflection points and pKa values may be observed.

-

Caption: Workflow for pKa determination by potentiometric titration.

Stability Assessment

Understanding the stability of a compound under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Stability studies are typically conducted following the International Council for Harmonisation (ICH) Q1A (R2) guidelines.

Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and pathways. The compound is subjected to stress conditions such as:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.

-

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Heating the solid or solution at elevated temperatures.

-

Photostability: Exposing the compound to light of specified intensity and wavelength.

Formal Stability Studies:

Formal stability studies are conducted under controlled storage conditions as defined by the ICH guidelines.